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Compound of Interest

Compound Name: Methyl cyanate

Cat. No.: B1214872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational and rovibrational

parameters of methyl cyanate (CH₃OCN). The information presented herein is crucial for

researchers in fields such as astrophysics, chemical physics, and computational chemistry who

require precise spectroscopic data for identifying and characterizing this molecule. For drug

development professionals, understanding the fundamental molecular properties of small

organic molecules like methyl cyanate can inform the study of drug-receptor interactions and

the design of novel therapeutic agents.

Core Spectroscopic Data
The following tables summarize the experimentally determined and theoretically calculated

rotational and rovibrational parameters for methyl cyanate in its ground torsional state. This

data is essential for the precise prediction of its spectral lines.

Table 1: Rotational and Centrifugal Distortion Constants
for the Ground Torsional State of Methyl Cyanate
This table presents the spectroscopic constants for the ground torsional state of methyl
cyanate, determined from the analysis of over 700 rotational transitions in the millimeter-wave

domain. The data is presented for both the A and E internal rotation states, which arise due to

the splitting of energy levels by the internal rotation of the methyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1214872?utm_src=pdf-interest
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter A-state Value (MHz) E-state Value (MHz)

Rotational Constants

A 20188.9338(22) 20188.9482(24)

B 4333.64552(41) 4333.64098(44)

C 3832.25996(40) 3832.25816(43)

Quartic Centrifugal Distortion

Constants

DJ x 10³ 1.8385(13) 1.8385(14)

DJK x 10³ -26.989(13) -26.982(14)

DK x 10³ 179.79(fixed) 179.79(fixed)

d1 x 10³ -0.3643(12) -0.3639(12)

d2 x 10³ -0.07186(48) -0.07172(51)

Sextic Centrifugal Distortion

Constants

HJ x 10⁹ 0.81(24) 0.82(25)

HJK x 10⁹ -1.1(1.1) -1.1(1.2)

HKJ x 10⁹ -38.0(3.2) -37.8(3.5)

HK x 10⁹ 20(20) 21(21)

h1 x 10⁹ 0.31(11) 0.32(11)

h2 x 10⁹ 0.136(30) 0.138(32)

h3 x 10⁹ 0.088(19) 0.089(20)

Note: Values in parentheses represent the uncertainty in the last digits.

Table 2: Theoretically Calculated Rovibrational
Parameters of Methyl Cyanate
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The following table presents the rovibrational parameters of methyl cyanate as determined by

explicitly correlated coupled cluster methods (CCSD(T)-F12). These theoretical values provide

a valuable comparison to experimental data and are particularly useful for vibrational modes

that are difficult to measure experimentally.
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Parameter Value

Equilibrium Rotational Constants (Be)

Ae (MHz) 20295.63

Be (MHz) 4349.03

Ce (MHz) 3848.42

Vibration-Rotation Interaction Constants (αi) See original publication for a full list

Anharmonic Fundamental Vibrational

Frequencies (cm⁻¹)

ν₁ (A') CH₃ asym. stretch 3020

ν₂ (A') CH₃ sym. stretch 2959

ν₃ (A') OCN asym. stretch 2275

ν₄ (A') CH₃ asym. deform. 1470

ν₅ (A') CH₃ sym. deform. 1463

ν₆ (A') OCN sym. stretch 1195

ν₇ (A') CH₃ rock 1162

ν₈ (A') C-O stretch 925

ν₉ (A') C-N stretch 828

ν₁₀ (A') COC bend 441

ν₁₁ (A') OCN bend 338

ν₁₂ (A'') CH₃ asym. stretch 3088

ν₁₃ (A'') CH₃ asym. deform. 1475

ν₁₄ (A'') CH₃ rock 1042

ν₁₅ (A'') OCN bend 557

ν₁₆ (A'') CH₃ torsion 149
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Experimental Protocols
The experimental data presented in Table 1 was obtained using millimeter-wave absorption

spectroscopy. The following is a detailed description of the typical experimental protocol for

such a study.

Millimeter-Wave Spectroscopy of Methyl Cyanate
1. Sample Preparation:

Methyl cyanate is synthesized through a gas-solid phase reaction.

The precursor, O-methyl thiocarbamate (CH₃OC(S)NH₂), is evaporated and passed over

yellow mercury(II) oxide (HgO) packed in a glass tube.

The reaction is carried out under a low-pressure environment (typically around 0.3 mbar).

The resulting methyl cyanate gas is then introduced into the spectrometer.

2. Spectrometer Setup:

A frequency-multiplier chain spectrometer is used to cover the millimeter-wave region (e.g.,

130-350 GHz).

The primary radiation source is a synthesizer operating at lower frequencies (e.g., up to 20

GHz).

The frequency of the synthesizer is then multiplied by a series of amplifier-multiplier chains

to reach the desired millimeter-wave frequencies.

The radiation is passed through a free-space absorption cell (typically a few meters in

length) containing the methyl cyanate gas at room temperature and low pressure.

The detector is a sensitive Schottky diode detector.

3. Data Acquisition:
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The spectrum is recorded by sweeping the frequency of the synthesizer and detecting the

absorption of radiation by the methyl cyanate molecules.

The high resolution of the spectrometer allows for the observation of the fine and hyperfine

structure of the rotational transitions.

The accuracy of the frequency measurements is typically on the order of a few tens of kHz.

4. Spectral Analysis:

The observed rotational transitions are assigned to specific quantum numbers (J, Kₐ, Kₑ).

The characteristic A-E splitting due to the internal rotation of the methyl group is observed for

each rotational transition.

A global analysis of all measured transition frequencies is performed using a specialized

effective Hamiltonian program (e.g., ERHAM) to determine the rotational constants,

centrifugal distortion constants, and internal rotation parameters.

Visualizations
Experimental Workflow for Rotational Spectroscopy
The following diagram illustrates the general workflow for determining the rotational parameters

of methyl cyanate using millimeter-wave spectroscopy.
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Caption: Experimental workflow for determining rotational parameters.

This guide provides a foundational understanding of the rotational and rovibrational

characteristics of methyl cyanate. The presented data and protocols are intended to support

further research and application in various scientific and industrial domains.

To cite this document: BenchChem. [A Technical Guide to the Rotational and Rovibrational
Parameters of Methyl Cyanate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214872#rotational-and-rovibrational-parameters-of-
methyl-cyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872#rotational-and-rovibrational-parameters-of-methyl-cyanate
https://www.benchchem.com/product/b1214872#rotational-and-rovibrational-parameters-of-methyl-cyanate
https://www.benchchem.com/product/b1214872#rotational-and-rovibrational-parameters-of-methyl-cyanate
https://www.benchchem.com/product/b1214872#rotational-and-rovibrational-parameters-of-methyl-cyanate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1214872?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

